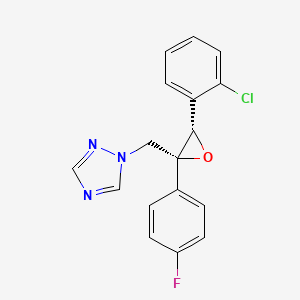

(2R,3S)-epoxiconazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S)-epoxiconazole is the (2R,3S)-stereoisomer of 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole. It is an enantiomer of a (2S,3R)-epoxiconazole.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity:

(2R,3S)-epoxiconazole is predominantly used as a fungicide to control specific fungal diseases in crops. It acts by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This mechanism makes it effective against pathogens such as:

- Black Sigatoka (Mycosphaerella fijiensis) and Yellow Sigatoka (Mycosphaerella musicola) in bananas.

- Coffee Rust (Hemileia vastatrix) in coffee plants.

The compound is typically formulated as an emulsifiable concentrate (EC) or flowable concentrate (FlC), with suggested application rates of 1 liter per hectare, translating to 75 g ai per hectare for EC and 125 g ai per hectare for FlC formulations .

Environmental Impact and Safety Assessments

Toxicological Studies:

Research has indicated that this compound exhibits low toxicity levels in various animal models. For instance, studies on guinea pigs revealed no significant adverse effects on gestation or postnatal development, contrasting with findings from rat studies where maternal toxicity was noted . The compound was not found to be mutagenic or significantly toxic at standard exposure levels, suggesting a favorable safety profile for agricultural use .

Impact on Gut Microbiota:

Recent studies have shown that exposure to this compound can alter gut microbiota composition in mice. Increased liver weights and changes in intestinal barrier function were observed, indicating potential implications for mammalian health . Such findings underscore the need for careful monitoring of environmental and health impacts associated with its use.

Future Research Directions

Continued research is essential to explore the full range of applications and implications of this compound:

- Biopesticide Development: Investigating the potential of integrating this compound into biopesticide formulations could enhance its efficacy while minimizing environmental impact.

- Human Health Implications: Further studies are warranted to understand the long-term effects of exposure on human health, particularly regarding endocrine disruption and potential carcinogenicity.

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Agricultural | Control of Black Sigatoka and Coffee Rust | Effective fungicide with low toxicity |

| Environmental Safety | Toxicological assessments in animal models | Low mutagenicity; impacts on gut microbiota |

| Mechanism of Action | Inhibition of ergosterol biosynthesis and aromatase | Potential endocrine disruptor |

| Future Research | Biopesticide integration; long-term health studies | Ongoing investigations needed |

Análisis De Reacciones Químicas

Epoxidation Reaction

The primary reaction involving (2R,3S)-epoxiconazole is its formation through epoxidation processes. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide in the presence of maleic anhydride. The mechanism can be summarized as follows:

-

Step 1 : Maleic anhydride reacts rapidly with hydrogen peroxide to form maleic acid peroxide.

-

Step 2 : The maleic acid peroxide then slowly reacts with the olefinic precursor (1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazole) propene) to yield this compound.

The epoxidation process is exothermic, with a significant heat release associated with the reaction, which necessitates careful monitoring to prevent runaway reactions during large-scale synthesis .

Nucleophilic Addition Reactions

This compound can also undergo nucleophilic addition reactions due to the presence of the epoxide functional group. These reactions typically involve nucleophiles attacking the less hindered carbon atom of the epoxide ring, leading to the formation of various derivatives.

-

Example Reaction : When treated with nucleophiles such as amines or alcohols, this compound can yield substituted products that may exhibit different biological activities compared to the parent compound.

Thermal Decomposition

Thermal stability studies have shown that this compound exhibits autocatalytic behavior during thermal decomposition. The initial decomposition temperature ranges from 229.65 °C to 278.40 °C, with peak decomposition temperatures between 236.37 °C and 285.49 °C depending on the scanning rates used in differential scanning calorimetry (DSC) tests .

The thermal decomposition can be represented by two parallel reaction pathways:

-

A→B (primary product)

-

A→C (secondary product)

This autocatalytic effect suggests that as the concentration of products increases, the rate of decomposition accelerates, posing potential safety risks during storage and handling .

Reaction Mechanism Insights

Recent studies have utilized high-performance liquid chromatography (HPLC) and online Raman spectroscopy to monitor the reaction kinetics and mechanisms involved in the epoxidation of triazolene compounds leading to this compound production . Key findings include:

-

The conversion rates and yields of epoxiconazole are influenced by the concentration of maleic acid peroxide during the reaction.

-

The system exhibits significant heat accumulation, indicating a need for effective cooling systems during industrial applications.

Table 1: Kinetic Parameters for Epoxidation Reaction

| Parameter | Value |

|---|---|

| Apparent Reaction Heat | 1340 kJ/kg |

| Maximum Heat Release Rate | 15.7 W/kg |

| Heat Conversion Rate | 39.7% |

| Initial Decomposition Temp | 229.65 - 278.40 °C |

| Peak Decomposition Temp | 236.37 - 285.49 °C |

Table 2: Autocatalytic Reaction Kinetic Parameters

| Parameter | Nth Order | Autocatalytic Reaction |

|---|---|---|

| ln A [ln(s –1)] | 9.59 | 24.54 |

| E (kJ·mol –1) | 112.45 | 132.22 |

| ΔH (kJ·kg –1) | 10.29 | 447.24 |

Propiedades

Fórmula molecular |

C17H13ClFN3O |

|---|---|

Peso molecular |

329.8 g/mol |

Nombre IUPAC |

1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m0/s1 |

Clave InChI |

ZMYFCFLJBGAQRS-IRXDYDNUSA-N |

SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

SMILES isomérico |

C1=CC=C(C(=C1)[C@H]2[C@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

SMILES canónico |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

Pictogramas |

Health Hazard; Environmental Hazard |

Sinónimos |

(2RS,35R) 1-(3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl)-1H-1,2,4-triazole epoxiconazol epoxiconazole epoxyconazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.